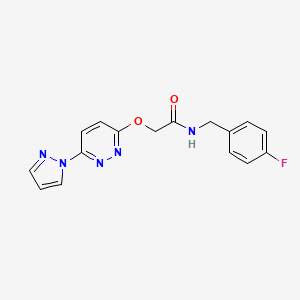

![molecular formula C21H28N2O4 B2502658 2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851403-72-0](/img/structure/B2502658.png)

2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the paper titled "Diversified Synthesis of 2-(4-Oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives through Ugi-4-CR and Copper-Catalyzed Tandem Reactions" describes a method that employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction to create fused tricyclic scaffolds . Although the compound of interest is not a triazoloquinoxaline derivative, the Ugi reaction could potentially be adapted for its synthesis by choosing appropriate starting materials and reagents.

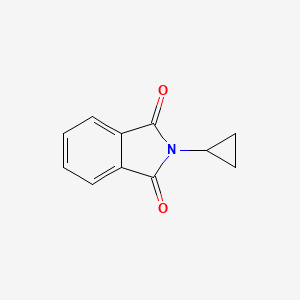

Molecular Structure Analysis

Quinoline derivatives, such as those mentioned in the papers, often exhibit complex molecular structures with multiple fused rings. The compound "2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide" likely has a similar complex structure, with a quinoline core modified by various functional groups that could affect its chemical behavior and biological activity.

Chemical Reactions Analysis

The papers provide examples of chemical reactions used to synthesize quinoline derivatives. For example, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols involves treatment with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone . Such cyclization reactions are crucial for constructing the quinoline ring system, which is a key feature of the compound of interest.

Physical and Chemical Properties Analysis

Quinoline derivatives are known for their biological activity, as demonstrated by the paper on 2-(quinolin-4-yloxy)acetamides, which reports potent in vitro inhibition of Mycobacterium tuberculosis growth . The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of methoxy groups and the acetamide moiety in the compound of interest suggests it may have specific solubility characteristics and could potentially exhibit biological activity similar to the compounds studied in the papers.

Applications De Recherche Scientifique

Structural Aspects and Properties

Research has explored the structural characteristics and properties of related quinoline derivatives, which share structural similarities with 2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have revealed their ability to form gels and crystalline salts upon treatment with different mineral acids. The formation of these compounds is influenced by the nature of the anions present in the acids, with non-planar anions facilitating gel formation. These compounds have also been shown to exhibit enhanced fluorescence emissions when forming host–guest complexes with certain dihydroxybenzenes, indicating their potential in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Biological Activity

Quinoline derivatives have been investigated for various biological activities. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis growth. Further chemical modifications of these lead compounds have led to the development of highly potent antitubercular agents with minimum inhibitory concentration (MIC) values as low as 0.05 μM. These compounds have been found to be active against drug-resistant strains and exhibit low toxicity to certain cell types, indicating their potential as candidates for tuberculosis treatment development (Pissinate et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-26-17-8-9-18(27-2)20-16(17)13-15(21(25)23-20)10-11-22-19(24)12-14-6-4-3-5-7-14/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDICMGTAOPYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)